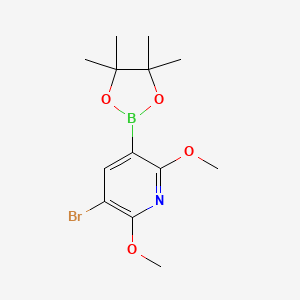
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers (NEMD) is a mixture of two diastereomers of N-methylacetamide (NMA) with a 4-ethyloxolan-3-yl substituent. It is a synthetic compound that has been studied extensively in both laboratory and clinical settings. NEMD has been found to have a variety of applications in scientific research and has been used in a number of different experiments.
科学研究应用
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers has been used in a number of scientific research applications, including the study of enzyme kinetics, the study of protein-protein interactions, and the study of drug metabolism. It has also been used to investigate the mechanism of action and biochemical and physiological effects of drugs, as well as to study the interactions between drugs and their targets.
作用机制
The mechanism of action of N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers is not fully understood, but it is believed to interact with proteins, enzymes, and other molecules in the body in order to produce its effects. It is thought to bind to certain receptors, enzymes, and proteins in order to alter their activity or to modulate their activity.
Biochemical and Physiological Effects
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers has been found to have a number of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other molecules in the body. It has also been found to affect the metabolism of drugs and to modulate their effects.
实验室实验的优点和局限性
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers is an ideal compound for use in laboratory experiments due to its stability and low toxicity. It is also relatively easy to synthesize and is readily available. However, it is important to note that N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers is not suitable for use in clinical trials due to its potential toxicity.
未来方向
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers has a wide range of potential applications in scientific research. Future research could focus on further exploring the biochemical and physiological effects of N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers, as well as its potential toxicity. Additionally, further research could be conducted in order to better understand the mechanism of action of N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers and to develop new ways to use it in laboratory experiments. Finally, further research could be conducted in order to better understand the interactions between N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers and drugs, as well as to explore its potential for use in clinical trials.
合成方法
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers is synthesized through a multi-step process that involves the use of organic chemistry techniques. The synthesis process begins with the reaction of 4-ethyloxolan-3-yl bromide and N-methylacetamide in a solvent such as dichloromethane. This results in a mixture of two diastereomers of N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers, which can then be separated by column chromatography.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethyloxolan-3-yl)-N-methylacetamide involves the reaction of 4-ethyloxolane-3-carboxylic acid with thionyl chloride to form 4-ethyloxolane-3-carbonyl chloride. This intermediate is then reacted with N-methylacetamide to yield the desired product, which is a mixture of diastereomers.", "Starting Materials": ["4-ethyloxolane-3-carboxylic acid", "thionyl chloride", "N-methylacetamide"], "Reaction": ["Step 1: React 4-ethyloxolane-3-carboxylic acid with thionyl chloride in the presence of a catalyst to form 4-ethyloxolane-3-carbonyl chloride.", "Step 2: Add N-methylacetamide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain the desired product, which is a mixture of diastereomers."] } | |
CAS 编号 |
2002067-99-2 |
分子式 |
C9H17NO2 |
分子量 |
171.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



